![molecular formula C6H11ClIN B2470806 (3-碘代-1-双环[1.1.1]戊基)甲胺;盐酸盐 CAS No. 2418673-39-7](/img/structure/B2470806.png)

(3-碘代-1-双环[1.1.1]戊基)甲胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

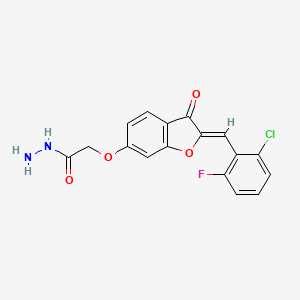

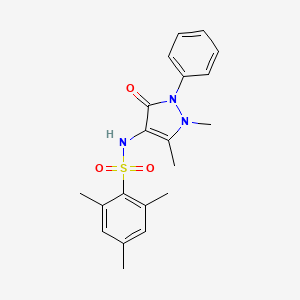

“(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride” is a compound with the IUPAC name (3-iodobicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride . It has a molecular weight of 259.52 . The compound is a white solid .

Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentanes (BCPs), which are important bioisosteres of 1,4-disubstituted arenes, is typically achieved via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.01,3]pentane (TCP) with alkyl halides . This chemistry displays broad substrate scope and functional group tolerance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10IN.ClH/c7-6-1-5(2-6,3-6)4-8;/h1-4,8H2;1H . This indicates that the compound consists of a bicyclic structure with an iodine atom attached to one of the carbon atoms in the ring.Chemical Reactions Analysis

The chemical reactions involving BCPs are typically strain release reactions . BCPs bearing carbon and halogen substituents can be synthesized under mild reaction conditions .Physical And Chemical Properties Analysis

The compound is a white solid . Its molecular weight is 259.52 . The InChI code is 1S/C6H10IN.ClH/c7-6-1-5(2-6,3-6)4-8;/h1-4,8H2;1H .科学研究应用

BCP苄胺的合成

双环[1.1.1]戊烷(BCP)因其改善药物样品质的能力,在药物化学中得到越来越广泛的应用。研究人员开发了一种通过[1.1.1]螺旋桨与2-氮丙烯基阴离子的反应性来合成BCP苄胺(二芳基甲胺的衍生物)的方法。这种方法提供了获得新的BCP苄胺衍生物的途径,为药物候选物的评估做出了重大贡献(Shelp & Walsh, 2018)。

铁催化的熊田交叉偶联

另一项值得注意的进展是通过铁催化的熊田交叉偶联合成全碳双取代BCP。这代表了碘代BCP作为亲电试剂在交叉偶联中的首次普遍使用。该方法的优点是反应时间短、范围广,能够合成多种1,3-C-双取代BCP,包括药物类似物(Nugent et al., 2020)。

双环[1.1.1]戊烷-1-胺的新路线

从药物化学的角度来看,双环[1.1.1]戊烷-1-胺是一种独特的片段。研究描述了1-叠氮基-3-碘代双环[1.1.1]戊烷的成功还原,为合成这种化合物提供了一种灵活且可扩展的替代方法,这对各种应用至关重要(Goh et al., 2014)。

卤素的重要性

一项专注于1-碘代双环[1.1.1]戊烷的研究表明,它通过金属-卤素交换过程与叔丁基锂发生干净的反应,形成1-锂代双环[1.1.1]戊烷。这一反应具有重要意义,因为它不同于1-氯代双环[1.1.1]戊烷和母体烃双环[1.1.1]戊烷的惰性(Della & Taylor, 1991)。

属性

IUPAC Name |

(3-iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10IN.ClH/c7-6-1-5(2-6,3-6)4-8;/h1-4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDKUGMRPJINBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2470723.png)

![1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2470724.png)

![N-(3,5-difluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2470728.png)

![2-Fluoro-4-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2470737.png)

![Ethyl 4-(4-methylphenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2470739.png)

![N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2470742.png)